(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide typically involves the reaction of 3-methyl-[1,2]oxazolo[5,4-b]pyridine with appropriate sulfonamide derivatives under controlled conditions. One common method involves the use of azlactones and 5-amino-3-methyl-1-phenyl-1H-pyrazole under solvent-free conditions with heating . The reaction proceeds through the formation of tetrahydro-1H-pyrazolo[3,4-b]pyridines, which are then converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by the action of POCl3 in air .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is unique due to its specific structural features, such as the presence of both an oxazole and a pyridine ring fused together. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-14-9-13(10-16-15(14)21-17-11)18-22(19,20)8-7-12-5-3-2-4-6-12/h2-10,18H,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELUMKKUCEERJ-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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